

comparative study of substituted aminonicotinaldehydes

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Compound of Interest

6-

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A Comparative Analysis of Substituted Aminonicotinaldehydes and Their Derivatives: Synthesis, Characterization, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Substituted aminonicotinaldehydes and their derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of biological activities. Their unique structural features make them attractive scaffolds for the development of novel therapeutic agents. This guide provides a comparative overview of the synthesis, spectral characteristics, and biological performance of various substituted aminonicotinaldehydes and related compounds, supported by experimental data from recent scientific literature.

Comparative Biological Activity

The biological potential of substituted aminonicotinaldehydes and their derivatives, particularly Schiff bases and metal complexes, has been extensively explored. The following tables summarize the antimicrobial and anticancer activities of selected compounds.

Table 1: Comparative Antimicrobial Activity of Aminonicotinaldehyde Derivatives and Related Schiff Bases

Compound/Derivative	Test Organism(s)	Method	Zone of Inhibition (mm) / MIC (µg/mL)	Reference
2-Aminonicotinamide Derivatives (e.g., 11g, 11h)	Candida albicans, C. parapsilosis, C. glabrata, Cryptococcus neoformans	Broth Microdilution	MIC ₈₀ : 0.0313 - 2.0 µg/mL	[1]
2-Aminonicotinaldehyde (ANA) Metal Complexes (S3)	Pathogenic bacteria and fungi	Disc Diffusion	Potent antimicrobial activity (specific data not provided)	[2]
Amino Acid Schiff Base (L4)	S. aureus, A. hydrophila	Agar Well Diffusion	Active (specific data not provided)	
Schiff Bases from 2-aminopyridine and 4-ethoxybenzaldehyde	S. aureus, B. subtilis, E. coli, K. pneumoniae, P. aeruginosa, S. cerevisiae, C. albicans	Agar Diffusion	Inactive	[3]
Chromium Complex of 4-ethoxyaniline-2-pyridinecarboxaldehyde Schiff base	Saccharomyces cerevisiae	Agar Diffusion	Zone of Inhibition: 15 mm	[3]
N-(5-Chloro-2-hydroxyphenyl)-3-hydroxy-salicylaldimine	S. aureus, S. epidermidis, E. coli, K. pneumoniae, P. aeruginosa	Not specified	Broad and high antimicrobial activity	[4]

	aeruginosa, <i>P.</i> mirabilis, <i>C.</i> albicans			
Nicotinaldehyde Derivatives	Pseudomonas aeruginosa, Bacillus chungangensis, Bacillus paramycoïdes, Paenibacillus dendritiformis	Not specified	MIC: 1.56 - 49.2 $\mu\text{g/mL}$	[5]
Aromatic Nitro and Halogenated Tetradentate Schiff Bases	<i>B.</i> licheniformis, <i>B.</i> species, <i>E.</i> coli, <i>S. aureus</i>	Not specified	Good antibacterial activity	[6]
α -aminophosphonate derivatives (9e, 9g, 9h, 9i, 9f, 10k, 10l)	Gram-positive and Gram-negative bacteria	Broth Microdilution	MIC: 0.25 - 128 $\mu\text{g/mL}$	[7]
α -aminophosphonate derivatives (9b, 9c, 9f, 9g, 9h, 10k, 10l)	Fungal strains	Broth Microdilution	MIC: 0.25 - 32 $\mu\text{g/mL}$	[7]

Table 2: Comparative Anticancer Activity of Aminonicotinaldehyde Derivatives and Related Compounds

Compound/Derivative	Cell Line(s)	Method	IC50 (µg/mL or µM)	Reference
2-Aminonicotinaldehyde (ANA) Metal Complex (S1)	A549, HeLa, HepG-2, MCF-7	MTT Assay	Significant activity (specific data not provided)	[2]
1-(2-fluorobenzyl)pyrazine triazoles (7i, 7j)	MCF-7	MTT Assay	IC50: 12.09 µg/mL and 15.12 µg/mL	[2]
Pentacyclic Benzimidazole Derivative (6)	Various human cancer cell lines	Not specified	IC50: 0.3 - 1.8 µM	[8]
Pentacyclic Benzimidazole Derivative (25)	Z-138	Not specified	IC50: 2.1 µM	[8]
Coniferyl Aldehyde Derivative (4)	H1299 (non-small cell lung cancer)	Not specified	IC50: 6.7 µM	[9]
β-bromostyrene	MC-7	Not specified	IC50: 18.46 µg/mL	[10]
β-nitrostyrene	A431	Not specified	IC50: 4.58 µg/mL	[10]

Experimental Protocols

Synthesis of Substituted Aminonicotinaldehydes and Schiff Bases

A general method for the synthesis of Schiff bases involves the condensation reaction between an amino compound and an aldehyde or ketone. For example, the synthesis of Schiff bases from 2-aminopyridine and substituted benzaldehydes can be achieved by refluxing equimolar

amounts of the reactants in ethanol for a specified duration. The resulting product can then be purified by recrystallization.[3]

- General Procedure for Schiff Base Synthesis:
 - Dissolve the substituted aminonicotinaldehyde or other amino-heterocycle in a suitable solvent, such as ethanol.
 - Add an equimolar amount of the desired aldehyde or ketone.
 - Reflux the mixture for several hours.
 - Cool the reaction mixture to allow the Schiff base to precipitate.
 - Collect the solid product by filtration, wash with a suitable solvent, and dry.
 - Characterize the synthesized compound using spectroscopic methods like FT-IR, ^1H NMR, and Mass Spectrometry.[6][11]

The synthesis of more complex derivatives, such as pentacyclic benzimidazoles, may involve multi-step reactions including condensation, cyclization, and substitution reactions.[8]

Antimicrobial Activity Screening

1. Agar Well/Disc Diffusion Method: This method is widely used for preliminary screening of antimicrobial activity.[3]

- Protocol:
 - Prepare nutrient agar plates and inoculate them with a standardized suspension of the test microorganism.
 - For the agar well method, cut wells into the agar using a sterile cork borer. For the disc diffusion method, place sterile paper discs impregnated with the test compound onto the agar surface.
 - Add a solution of the test compound (at a known concentration) to the wells or discs.

- Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.
- Measure the diameter of the zone of inhibition around the well or disc. A larger zone indicates greater antimicrobial activity.

2. Broth Microdilution Method: This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.[7]

- Protocol:

- Prepare serial dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate.
- Inoculate each well with a standardized suspension of the test microorganism.
- Include positive (microorganism with no compound) and negative (medium only) controls.
- Incubate the plate under appropriate conditions.
- Determine the MIC by visual inspection for the lowest concentration that shows no turbidity (growth).

Anticancer Activity Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.[2]

- Protocol:

- Seed cancer cells in a 96-well plate and allow them to attach overnight.
- Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
- Add MTT solution to each well and incubate for a few hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

- Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
- Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Signaling Pathways and Experimental Workflows

Antifungal Mechanism of Action of 2-Aminonicotinamide Derivatives

Certain 2-aminonicotinamide derivatives exert their antifungal effect by inhibiting the biosynthesis of glycosylphosphatidylinositol (GPI)-anchored proteins, which are essential components of the fungal cell wall.^[1] This disruption of the cell wall integrity ultimately leads to fungal cell death.

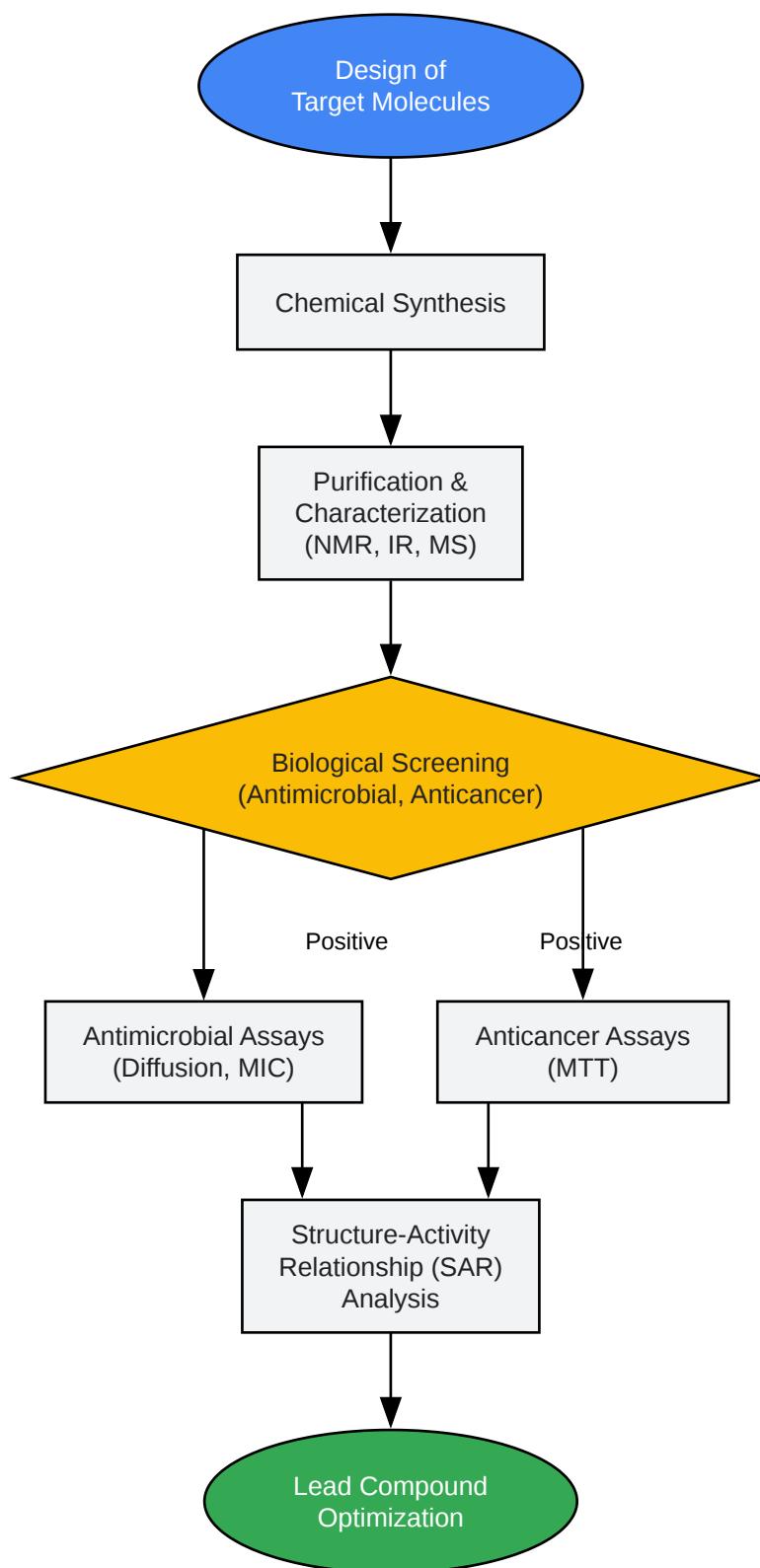


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Caption: Antifungal mechanism of 2-aminonicotinamide derivatives.

General Workflow for Synthesis and Biological Evaluation

The development of novel substituted aminonicotinaldehyde derivatives typically follows a structured workflow from synthesis to biological characterization.



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Caption: Workflow for synthesis and evaluation.

This guide highlights the significant potential of substituted aminonicotinaldehydes and their derivatives as a foundation for the development of new therapeutic agents. The presented data and protocols offer a valuable resource for researchers in the fields of medicinal chemistry and drug discovery. Further investigations into the structure-activity relationships and mechanisms of action of these compounds are warranted to unlock their full therapeutic potential.

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